Mass spectrometric and chromatographic differentiation of bk‑IVP from heterocyclic and phenyl‑based cathinone analogs
The non‑oxygenated bicyclic indan ring system of bk‑IVP yields GC‑MS and LC‑MS fragmentation features that are uniquely distinguishable from heterocyclic analogs (e.g., MDPBP) and simple phenyl cathinones (e.g., pentedrone). Yovanovich & Goodpaster (2018) reported that the combination of GC‑MS, NMR, FTIR, GC‑SPIR, UV, and color tests fully differentiates this class of indanyl cathinones from heterocyclic cathinones, and specific diagnostic spectral ions were documented [1]. In a directly analogous indanyl system (5‑PPDI), Fabregat‑Safont et al. (2022) demonstrated that GC/EI–Q‑MS with three different stationary phases and MS³ product‑ion spectra could unequivocally resolve the indanyl‑cathinone from all three positional regioisomers [2].
| Evidence Dimension | Analytical differentiation – GC‑MS / LC‑MS fragmentation pattern uniqueness |
|---|---|
| Target Compound Data | Unique indan‑based fragmentation ions; full spectral assignment performed by GC‑MS, NMR, FTIR, GC‑SPIR, UV, and color tests [1]. |
| Comparator Or Baseline | Heterocyclic cathinones (e.g., MDPBP): distinct fragmentation due to heterocyclic ring; Phenyl cathinones (e.g., pentedrone): different retention times and EI‑MS base peaks [1][2]. |
| Quantified Difference | Qualitative (presence/absence of diagnostic ions) but sufficient for unambiguous identification in forensic casework; for the indanyl subclass, GC‑EI‑Q‑MS with three columns and MS³ differentiates all regioisomers [2]. |
| Conditions | GC‑MS (electron ionization), LC‑ESI‑LIT‑MS, NMR (¹H, ¹³C), FTIR, GC‑SPIR, UV spectroscopic analysis; standard forensic seized‑drug identification workflow [1][2]. |
Why This Matters
Procurement of a compound with a fully documented, multi‑technique analytical signature is essential for forensic laboratories that must meet evidentiary standards; generic substitution risks misidentification and inadmissible results.
- [1] Yovanovich, A. C., & Goodpaster, J. V. (2018). Identification of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one (bk-IVP) in a Seized Drug Exhibit. Journal of Forensic Sciences, 63(3), 915–920. View Source
- [2] Fabregat-Safont, D., et al. (2022). Synthesis and analytical differentiation of a novel synthetic cathinone 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) and its regioisomers. Forensic Chemistry, 27, 100393. View Source
